molecular formula C10H5ClO4 B1611123 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid CAS No. 51085-92-8

6-Chloro-4-oxo-4H-chromene-3-carboxylic acid

Cat. No. B1611123
CAS RN: 51085-92-8
M. Wt: 224.59 g/mol
InChI Key: ATDTYCFXRNCJHO-UHFFFAOYSA-N
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Description

“6-Chloro-4-oxo-4H-chromene-3-carboxylic acid” is a chemical compound . Its molecular formula is C10H5ClO4 .


Synthesis Analysis

The synthesis and reactions of a similar compound, “6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid”, have been described in literature . The molecular structure of its achiral heterotopic 3-diethoxy-methyl precursor has been determined by NMR spectroscopy and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “6-Chloro-4-oxo-4H-chromene-3-carboxylic acid” has been analyzed using techniques such as NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-4-oxo-4H-chromene-3-carboxylic acid” include a boiling point of 351.9±42.0 C at 760 mmHg and a melting point of 166-168 C .

Scientific Research Applications

Synthesis and Reactions

The synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid are described in detail . The molecular structure of its achiral heterotopic 3-diethoxy-methyl precursor has been determined by NMR spectroscopy and X-ray crystallography .

Structural Analysis

The molecular structure of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid and its precursors have been analyzed using X-ray crystallography . This provides valuable information about the compound’s physical and chemical properties.

Formation of Complexes

6-chloro-5-7-dimethyl-4oxo-4H-chromene-3-carbaldehydes, a related compound, has been used to synthesize homoleptic and heteroleptic complexes with Mn (II), Co (II), Ni (II) and Cu (II) metal ions . These complexes were characterized by various techniques, such as electron dispersive spectroscopy and elemental analysis (CHN), Fourier transform infrared (FTIR), electronic spectroscopy and magnetic susceptibility, 1 H-Nuclear magnetic resonance spectroscopy and mass spectra of ligand, electron spin resonance (ESR), thermogravimetric analysis, powder X-ray diffraction, scanning electron microscopy (SEM) and molar conductivity .

Antimicrobial Activity

The complexes synthesized from 6-chloro-5-7-dimethyl-4oxo-4H-chromene-3-carbaldehydes have shown good activity against gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antimicrobial agents.

Potential Applications in Medicine

Coumarins, a class of compounds that includes 6-chloro-4-oxo-4H-chromene-3-carboxylic acid, have been tested for a variety of medical applications . These include anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Drug Development

The diverse potential medical applications of coumarins suggest that 6-chloro-4-oxo-4H-chromene-3-carboxylic acid and related compounds could be valuable in the development of new drugs . Further research is needed to explore these possibilities.

properties

IUPAC Name

6-chloro-4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDTYCFXRNCJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480179
Record name 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-oxo-4H-chromene-3-carboxylic acid

CAS RN

51085-92-8
Record name 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51085-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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